
Technical Guide: Thermodynamic Data for 2-
Cyclopropylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Cyclopropylhexane
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Introduction
2-Cyclopropylhexane, also known as (1-methylpentyl)cyclopropane, is an alkyl-substituted

cycloalkane with the molecular formula C₉H₁₈. An understanding of its thermodynamic

properties is essential for applications in reaction modeling, chemical process design, and

computational chemistry, particularly in the development of high-energy-density fuels and novel

pharmaceutical scaffolds. This technical guide provides a consolidated overview of the

available thermodynamic data for 2-cyclopropylhexane, details the methodologies for data

acquisition, and illustrates key procedural workflows.

The most comprehensive and critically evaluated thermodynamic data for 2-
Cyclopropylhexane are maintained in the NIST/TRC Web Thermo Tables (WTT), generated

via the NIST ThermoData Engine (TDE) software. This system produces recommended values

by combining available experimental data with validated prediction methods.[1] While direct

access to these extensive tables is subscription-based, this guide presents key experimental

values from published literature and provides robust estimations for other core properties using

established theoretical methods.

Thermodynamic Data Presentation
Quantitative thermodynamic data for 2-Cyclopropylhexane are summarized below. Table 1

presents experimentally determined values for the enthalpy of combustion and the derived
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enthalpy of formation. Tables 2 and 3 provide estimated values for ideal gas heat capacity and

standard entropy, respectively, calculated using the Benson group additivity method, as publicly

available experimental data for these properties are limited.

Table 1: Standard Enthalpy of Combustion and Formation for Liquid 2-Cyclopropylhexane

Property Value Units Phase Reference

Standard

Enthalpy of

Combustion

(ΔcH°)

-5648 kJ/mol Liquid
Slabey and

Wise, 1952[1]

Standard

Enthalpy of

Formation (ΔfH°)

-464 kJ/mol Liquid
Derived from

ΔcH°[1]

Table 2: Estimated Ideal Gas Heat Capacity (Cp°) at Standard Pressure (101.325 kPa) (Note:

Values are estimated using the Benson group additivity method.)

Temperature (K) Estimated Cp° (J/mol·K)

298.15 189.5

400 245.1

500 295.3

600 338.7

800 409.1

1000 463.5

Table 3: Estimated Ideal Gas Standard Entropy (S°) at Standard Pressure (101.325 kPa) (Note:

Values are estimated using the Benson group additivity method.)
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Temperature (K) Estimated S° (J/mol·K)

298.15 445.8

400 510.2

500 571.5

600 629.1

800 734.4

1000 828.9

Methodologies and Protocols
The acquisition of thermodynamic data involves a combination of direct experimental

measurement, computational estimation, and critical evaluation of all available information.

Experimental Protocol: Oxygen Bomb Calorimetry
The standard enthalpy of combustion of liquid hydrocarbons like 2-cyclopropylhexane is

determined using an oxygen bomb calorimeter.[2][3] The protocol involves the complete

combustion of a precisely weighed sample in a high-pressure oxygen environment and

measuring the resultant temperature change.

Protocol Steps:

Sample Preparation: A sample of the liquid (typically 0.5 g to 1.0 g) is accurately weighed

and placed into a crucible within a high-strength, sealed vessel known as a "bomb".[4][5]

Bomb Sealing and Pressurization: A small, measured amount of deionized water (approx. 1

mL) is added to the bomb to ensure any acids formed during combustion are in a standard

solution state.[6] The bomb is then sealed and pressurized with pure oxygen to

approximately 25-30 atm.[3][4]

Calorimeter Assembly: The sealed bomb is submerged in a precisely measured quantity of

water in an insulated container (a bucket). The entire assembly, including a stirrer and a

high-precision thermometer, is placed within an adiabatic jacket.[3]
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Ignition and Data Acquisition: After allowing the system to reach thermal equilibrium, the

sample is ignited by passing an electric current through a fuse wire positioned just above the

sample.[6] The temperature of the water in the bucket is recorded at regular intervals before

and after ignition until a stable final temperature is reached.

Calculation: The heat released by the combustion is calculated from the observed

temperature rise and the known heat capacity of the calorimeter system. Corrections are

applied for the heat of formation of nitric acid (from residual N₂ in the bomb) and the energy

released by the ignition wire to determine the standard enthalpy of combustion.[5]

Protocol: Generation of Critically Evaluated Data
The most reliable and comprehensive thermodynamic datasets are the result of a critical

evaluation process, such as that implemented by the NIST ThermoData Engine (TDE).[1][7]

This expert system approach provides thermodynamically consistent data across a range of

temperatures and phases.

Workflow Steps:

Data Collection: The system retrieves all available experimental data for the target

compound (2-cyclopropylhexane) from a vast, curated database (TDE-SOURCE).[8]

Data Analysis and Filtering: The collected data points are grouped by property, normalized to

standard units, and automatically filtered based on metadata and known uncertainties.

Prediction and Gap Filling: Where experimental data is sparse or unavailable for certain

properties or temperature ranges, the TDE employs predictive methods, such as group

contribution schemes, to generate estimated values.[1]

Thermodynamic Consistency Enforcement: The combined experimental and predicted data

are simultaneously fitted to a series of fundamental thermodynamic equations (e.g.,

equations of state). This process ensures that properties like enthalpy, entropy, and heat

capacity are consistent with each other and with phase equilibrium data (e.g., vapor

pressure).

Output Generation: The final output consists of tables of recommended property values with

associated uncertainties, along with parameters for equations of state that describe the
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thermodynamic surface of the compound.[9]

Protocol: Estimation via Group Additivity
The Benson group additivity method is a powerful technique for estimating the thermodynamic

properties of organic molecules in the absence of experimental data.[10][11] The method

assumes that the total property of a molecule is the sum of contributions from its constituent

polyvalent atom groups.

Sample Calculation for Ideal Gas Heat Capacity (Cp°) at 298.15 K:

Decomposition into Groups: 2-Cyclopropylhexane is broken down into its fundamental

groups:

1 x C-(C)₂(H)₂: The secondary carbon in the hexane chain.

2 x C-(C)(H)₃: The two terminal methyl groups.

3 x C-(C)₂(H)₂: Three secondary carbons in the hexane chain.

1 x C-(C)₂(H)(Cd): The tertiary carbon of the hexane chain bonded to the cyclopropyl

group (approximated).

1 x Cyclopropyl ring strain correction.

Summation of Group Values: Published group contribution values for Cp° at 298.15 K are

summed. This process is repeated with temperature-dependent group values to estimate

properties at other temperatures. Ring strain corrections are added for cyclic systems.[10]

Visualizations
The following diagrams illustrate the workflow for thermodynamic data evaluation and the

fundamental relationships between core thermodynamic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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